REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]2[C:3]=1[CH:4]1[O:13][CH:5]1[CH2:6][O:7]2.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.O>C(Cl)Cl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21][CH:4]2[C:3]3[C:8](=[C:9]([F:12])[CH:10]=[CH:11][C:2]=3[F:1])[O:7][CH2:6][CH:5]2[OH:13])=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
23 g
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Type
|
reactant
|
Smiles
|
FC1=C2C3C(COC2=C(C=C1)F)O3
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Name
|
|
Quantity
|
18.1 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
InCl3
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Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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The reaction was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
The organic layer washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (EtOAc/hexane from 0/100 to 50/50 in 55 minute)
|
Duration
|
55 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1C(COC2=C(C=CC(=C12)F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |